(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride (1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681195
InChI: InChI=1S/C5H12F2N2.2ClH/c1-4(2-8)9-3-5(6)7;;/h4-5,9H,2-3,8H2,1H3;2*1H
SMILES:
Molecular Formula: C5H14Cl2F2N2
Molecular Weight: 211.08 g/mol

(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride

CAS No.:

Cat. No.: VC16681195

Molecular Formula: C5H14Cl2F2N2

Molecular Weight: 211.08 g/mol

* For research use only. Not for human or veterinary use.

(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride -

Specification

Molecular Formula C5H14Cl2F2N2
Molecular Weight 211.08 g/mol
IUPAC Name 2-N-(2,2-difluoroethyl)propane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C5H12F2N2.2ClH/c1-4(2-8)9-3-5(6)7;;/h4-5,9H,2-3,8H2,1H3;2*1H
Standard InChI Key JZERHORJLSEBOQ-UHFFFAOYSA-N
Canonical SMILES CC(CN)NCC(F)F.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₅H₁₄Cl₂F₂N₂, with a molar mass of 211.08 g/mol . Its IUPAC name, 2-N-(2,2-difluoroethyl)propane-1,2-diamine dihydrochloride, reflects the presence of:

  • A propane chain (C₃H₈) with primary and secondary amine groups at positions 1 and 2.

  • A 2,2-difluoroethyl substituent (-CH₂CF₂) bonded to the secondary amine.

  • Two hydrochloride counterions for charge neutralization.

The canonical SMILES string (CC(CN)NCC(F)F.Cl.Cl) and InChIKey (JZERHORJLSEBOQ-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight211.08 g/mol
Purity≥95%
SolubilityWater-soluble (dihydrochloride)
Storage Conditions2–8°C, inert atmosphere

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a two-step process:

  • Condensation Reaction: 1-Aminopropan-2-ol reacts with 2,2-difluoroethylamine in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by titanium(IV) isopropoxide.

    C3H9NO+C2H5F2NTi(OiPr)4C5H12F2N2+H2O\text{C}_3\text{H}_9\text{NO} + \text{C}_2\text{H}_5\text{F}_2\text{N} \xrightarrow{\text{Ti(OiPr)}_4} \text{C}_5\text{H}_{12}\text{F}_2\text{N}_2 + \text{H}_2\text{O}
  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and solubility.

Optimization Strategies

  • Catalyst Selection: Titanium-based catalysts improve reaction efficiency by facilitating imine intermediate formation.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, critical for research applications .

Reactivity and Functionalization

Nucleophilic Substitution

The primary amine group undergoes alkylation with electrophiles like alkyl halides:

R-X+C5H12F2N2R-NH-C5H11F2N2+HX\text{R-X} + \text{C}_5\text{H}_{12}\text{F}_2\text{N}_2 \rightarrow \text{R-NH-C}_5\text{H}_{11}\text{F}_2\text{N}_2 + \text{HX}

This reactivity is exploited to create derivatives for structure-activity relationship (SAR) studies.

Oxidation Pathways

Exposure to oxidizing agents (e.g., KMnO₄) converts secondary amines to nitro groups, though this is mitigated by the electron-withdrawing fluorine atoms.

Applications in Research and Industry

Material Science

The compound serves as a monomer in fluoropolymer synthesis, imparting thermal stability and chemical resistance.

Precaution CodeInstruction
P261Avoid inhalation of dust/particles
P264Wash hands thoroughly post-handling
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes; remove lenses

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Amines

CompoundCAS NumberMolecular FormulaKey Difference
(1-Aminopropan-2-yl)methylamine1086260-75-4C₄H₁₂N₂Lacks fluorine substituents
2,2-Difluoroethylamine hydrochloride1663-14-9C₂H₅F₂N·HClShorter carbon chain

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